![molecular formula C13H16N2O4 B14287437 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 114557-19-6](/img/structure/B14287437.png)
4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is particularly interesting due to its unique structure, which combines a hydroxybutyl group with an isocyanatomethylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of 4-hydroxybutylamine with 3-(isocyanatomethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Hydroxybutylamine+3-(Isocyanatomethyl)phenyl isocyanate→4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of carbamate-based drugs.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles such as amines or thiols, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including enzyme inhibition and the modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxybutyl carbamate
- 3-(Isocyanatomethyl)phenyl carbamate
- 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]urea
Uniqueness
4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate is unique due to the presence of both hydroxybutyl and isocyanatomethylphenyl groups in its structure This combination imparts specific reactivity and properties that are not observed in simpler carbamates
Propriétés
Numéro CAS |
114557-19-6 |
|---|---|
Formule moléculaire |
C13H16N2O4 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
4-hydroxybutyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H16N2O4/c16-6-1-2-7-19-13(18)15-12-5-3-4-11(8-12)9-14-10-17/h3-5,8,16H,1-2,6-7,9H2,(H,15,18) |
Clé InChI |
PDTDJZPDKQIQDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)OCCCCO)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


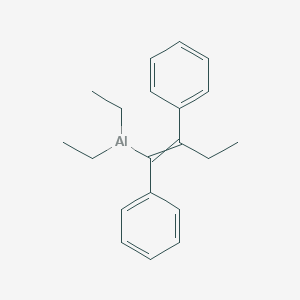
![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)
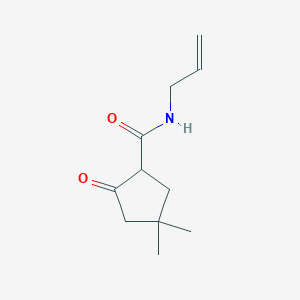

![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)
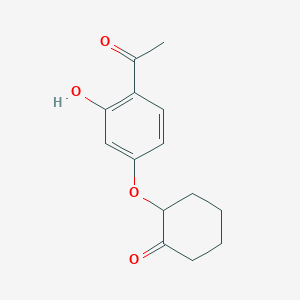

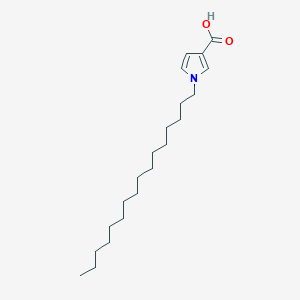
![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)
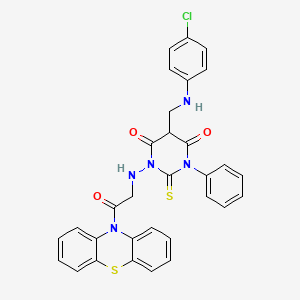
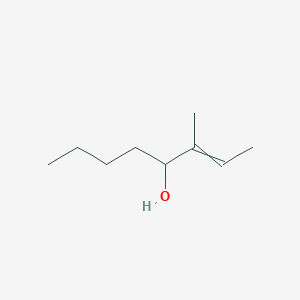
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
